2,4-Dichlorobenzyl 2-naphthylcarbamate
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Overview
Description
2,4-Dichlorobenzyl 2-naphthylcarbamate is an organic compound with the molecular formula C18H13Cl2NO2 It is a derivative of carbamate, featuring a dichlorobenzyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-naphthylcarbamate typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-naphthylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzyl alcohol and 2-naphthylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the carbamate group.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: 2,4-dichlorobenzyl alcohol and 2-naphthylamine.
Scientific Research Applications
2,4-Dichlorobenzyl 2-naphthylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-naphthylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include disruption of cellular processes and interference with metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl 2-methylbenzoate
- 2,4-Dichlorobenzyl 2-fluorobenzoate
- 2,4-Dichlorobenzyl 2-iodobenzoate
- 2,4-Dichlorobenzyl 3,4-dimethoxybenzoate
- 2,4-Dichlorobenzyl phenylcarbamate
Uniqueness
2,4-Dichlorobenzyl 2-naphthylcarbamate is unique due to its specific combination of a dichlorobenzyl group and a naphthyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
882865-88-5 |
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Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl N-naphthalen-2-ylcarbamate |
InChI |
InChI=1S/C18H13Cl2NO2/c19-15-7-5-14(17(20)10-15)11-23-18(22)21-16-8-6-12-3-1-2-4-13(12)9-16/h1-10H,11H2,(H,21,22) |
InChI Key |
XMWBOMYJDJBDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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